molecular formula C22H22ClNO4S B11408142 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11408142
M. Wt: 431.9 g/mol
InChI Key: IEPWWLHUBLPREP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzofuran Moiety: The synthesis begins with the preparation of the 6-methyl-1-benzofuran-3-yl precursor through cyclization reactions involving suitable starting materials like methylphenols and aldehydes under acidic or basic conditions.

    Introduction of the Acetamide Group: The benzofuran derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Synthesis of the Tetrahydrothiophene Derivative: The tetrahydrothiophene ring is synthesized separately, often starting from thiophene derivatives and undergoing oxidation to form the 1,1-dioxide.

    Coupling Reactions: The final step involves coupling the benzofuran-acetamide intermediate with the tetrahydrothiophene derivative and 4-chlorobenzylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to further sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the acetamide moiety, potentially converting them to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural complexity. Researchers might explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its unique structure might interact with biological targets in ways that could lead to the development of new treatments for diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-(tetrahydrothiophen-3-yl)-2-(benzofuran-3-yl)acetamide: Lacks the 1,1-dioxide group, which may affect its reactivity and biological activity.

    N-(benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide: Lacks the 4-chloro substituent, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the 4-chlorobenzyl group and the 1,1-dioxide tetrahydrothiophene ring in N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C22H22ClNO4S

Molecular Weight

431.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C22H22ClNO4S/c1-15-2-7-20-17(13-28-21(20)10-15)11-22(25)24(19-8-9-29(26,27)14-19)12-16-3-5-18(23)6-4-16/h2-7,10,13,19H,8-9,11-12,14H2,1H3

InChI Key

IEPWWLHUBLPREP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

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